Product packaging for FRACTOGEL EMD BIOSEC, S(Cat. No.:CAS No. 160296-11-7)

FRACTOGEL EMD BIOSEC, S

Cat. No.: B1171092
CAS No.: 160296-11-7
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Description

Overview of Size Exclusion Chromatography (SEC) Principles in Bioseparations

Size Exclusion Chromatography (SEC), also known as gel filtration, is a powerful chromatographic technique that separates molecules based on their hydrodynamic volume or size in solution. bio-rad.comcontractlaboratory.com Unlike other chromatographic methods that rely on chemical interactions, SEC is a non-adsorptive technique, making it particularly gentle for the separation of sensitive biomolecules. huji.ac.il

The stationary phase in SEC consists of porous beads. contractlaboratory.com When a sample containing molecules of various sizes is passed through a column packed with these beads, larger molecules that cannot enter the pores travel around the beads and elute first. bio-rad.com Smaller molecules can diffuse into the pores of the beads, taking a longer, more tortuous path, and therefore elute later. bio-rad.com This results in a separation where molecules are eluted in order of decreasing molecular weight. bio-rad.com

The efficiency of this separation is influenced by several factors, including the pore size of the stationary phase, particle size, column dimensions, and flow rate. bio-rad.com For instance, smaller particle sizes generally lead to higher resolution. bio-rad.com SEC is widely employed for applications such as determining the molecular weight of proteins, analyzing protein aggregation, and desalting or buffer exchange. bio-rad.commerckmillipore.com

Evolution and Significance of Advanced Polymeric Resins in High-Resolution Separations

Historically, stationary phases for SEC were often soft gels made from materials like dextran, agarose (B213101), or polyacrylamide. contractlaboratory.comresearchgate.net While effective, these materials often suffer from poor pressure stability, limiting their use to low flow rates and smaller scale separations. merckmillipore.comresearchgate.net

The development of synthetic polymeric resins marked a significant advancement in chromatography. These resins, often based on polymers like polymethacrylate (B1205211), offer superior mechanical strength and chemical stability compared to their soft gel counterparts. vwr.comelementlabsolutions.com This robustness allows for operation at higher pressures and flow rates, facilitating faster separations and scalability from laboratory to production scale. merckmillipore.combiopharminternational.com

Modern polymeric resins are engineered with controlled pore sizes and narrow particle size distributions to achieve high-resolution separations. biopharminternational.comchromatographyonline.com Furthermore, the surface chemistry of these resins can be modified to enhance their performance. A notable innovation is the "tentacle" or "grafted" polymer technology. huji.ac.ilmerckmillipore.com In this approach, linear polymer chains are covalently attached to the surface of the base matrix, creating a brush-like structure. biopharminternational.com This modification increases the interaction surface area and can lead to improved resolution and selectivity. huji.ac.ilmerckmillipore.com The enhanced stability of these advanced resins also allows for more rigorous cleaning procedures, extending their operational lifetime and ensuring consistent performance. contractpharma.com

Positioning of Fractogel® EMD BioSEC, S within Contemporary Chromatographic Media for Academic Inquiry

Fractogel® EMD BioSEC (S) is a modern, high-performance stationary phase designed for size exclusion chromatography. huji.ac.il It is a synthetic, cross-linked polymethacrylate resin, which provides it with high mechanical and chemical stability. huji.ac.ilvwr.com This positions it as a robust medium suitable for demanding applications, including those at the production scale. merckmillipore.com

A key feature of Fractogel® EMD BioSEC (S) is its "tentacle" technology. huji.ac.ilmerckmillipore.com Linear polymer chains are grafted onto the inner surfaces of the pores, which enhances the separation of proteins based on their size and shape, leading to increased resolution. huji.ac.ilmerckmillipore.com This technology contributes to the resin's broad fractionation range and high selectivity. biopharminternational.com

With a particle size of 20–40 µm, Fractogel® EMD BioSEC (S) is categorized as an "S-type" resin, indicating its suitability for high-resolution polishing steps in purification processes. sigmaaldrich.comsigmaaldrich.com It is designed to effectively separate biomolecules within a molecular weight range of 5 kDa to 1,000 kDa. merckmillipore.com This makes it a versatile tool for a wide array of academic research applications, from the analysis of protein aggregates to the purification of viral vectors. merckmillipore.comsigmaaldrich.com The predictable scalability of this resin allows for a seamless transition from small-scale academic inquiry to larger-scale bioprocessing. sigmaaldrich.com

Detailed Research Findings and Data

Fractogel® EMD BioSEC (S) has been the subject of research demonstrating its utility in various bioseparation applications. Studies have highlighted its performance in the high-resolution fractionation of proteins and the efficient removal of aggregates in monoclonal antibody (mAb) purification. biopharminternational.comresearchgate.net

In one study, the separation of 20 kDa and 40 kDa proteins was investigated, varying both flow rate and sample volume. The results indicated that high purity and yields of over 90% could be achieved with sample loads of up to 4% of the column volume and linear flow rates as high as 120 cm/h in a laboratory-scale column. biopharminternational.com Another application demonstrated the effective removal of aggregates during mAb purification, achieving a monomer purity of 99.5% when used as a second step after Protein A affinity chromatography. biopharminternational.comresearchgate.net

The pressure-flow behavior of Fractogel® EMD BioSEC (S) has also been characterized, showing its suitability for pilot-scale operations. For a bed height of 60 cm, flow rates up to 80 cm/h were found to be feasible. biopharminternational.com

Below are interactive data tables summarizing the key specifications and performance characteristics of Fractogel® EMD BioSEC (S).

Table 1: Technical Specifications of Fractogel® EMD BioSEC (S)

PropertyValueReference
Matrix Cross-linked polymethacrylate huji.ac.il
Ligand Modified pore structure (tentacle technology) huji.ac.ilsigmaaldrich.com
Particle Size 20–40 µm huji.ac.ilsigmaaldrich.com
Fractionation Range 5 x 10³ to 1 x 10⁶ Da huji.ac.il
pH Stability Range 1–12 huji.ac.ilavantorsciences.com
Maximum Pressure 8 bar huji.ac.ilavantorsciences.com
Recommended Linear Flow Rate Up to 100 cm/h huji.ac.ilavantorsciences.com
Storage Temperature 2–30°C sigmaaldrich.com

Table 2: Performance Characteristics in a Standard Protein Separation

Separation of a standard protein mixture containing BSA dimer, BSA monomer, ovalbumin, and cytochrome c on a 600 x 16 mm Fractogel® EMD BioSEC (S) column.

ParameterValueReference
Sample BSA (dimer and monomer), ovalbumin, cytochrome c merckmillipore.comsigmaaldrich.com
Column Dimensions 600 x 16 mm merckmillipore.comsigmaaldrich.com
Flow Rate 1.0 mL/min (30 cm/hr) merckmillipore.comsigmaaldrich.com
Eluent 20 mM sodium phosphate (B84403) buffer, 0.1 M NaCl, pH 7.2 merckmillipore.comsigmaaldrich.com

Properties

CAS No.

160296-11-7

Molecular Formula

C12H21NO4

Synonyms

FRACTOGEL EMD BIOSEC, S

Origin of Product

United States

Material Science and Mechanistic Underpinnings of Fractogel® Emd Biosec, S

Polymeric Matrix Composition and Architecture: A Methacrylate-Based System

The foundation of Fractogel® EMD BioSEC (S) is a synthetic, cross-linked polymethacrylate (B1205211) matrix. mst.eduresearchgate.net This choice of material confers significant advantages in the context of high-performance liquid chromatography. Methacrylate-based polymers are known for their chemical robustness and mechanical stability, allowing for high flow rates and pressures, which are often encountered in industrial-scale purification processes. merckmillipore.commerckmillipore.com The cross-linked nature of the polymer forms a porous bead structure, which is the basis for the size-based separation. mst.edu The degree of cross-linking is a critical parameter that is carefully controlled during the manufacturing process to achieve the desired pore size distribution and mechanical integrity. While the specific cross-linking agents used in the proprietary synthesis of Fractogel® are not publicly detailed, common cross-linkers for polymethacrylate resins include multifunctional methacrylates that create a durable three-dimensional network. merckmillipore.com

"Tentacle Technology" and Grafted Polymer Morphology: Implications for Chromatographic Interaction

A key innovation in Fractogel® media is the "Tentacle Technology," which involves the covalent attachment of long, linear polymer chains to the surface of the methacrylate (B99206) matrix. merckmillipore.comsigmaaldrich.com This surface modification is central to the chromatographic performance of Fractogel® EMD BioSEC (S).

Role of Hydrophilic Graft Polymers in Entropic Interactions

The grafted polymers in Fractogel® EMD BioSEC (S) are hydrophilic in nature. This is a crucial feature for size-exclusion chromatography of biomolecules, as it minimizes non-specific hydrophobic interactions that can lead to peak tailing and reduced recovery. The separation mechanism in SEC is primarily driven by entropic effects. nih.govreddit.com As macromolecules in the mobile phase pass through the column, they can either remain in the bulk flow path between the beads or diffuse into the pores of the beads. Smaller molecules have a larger accessible pore volume compared to larger molecules. ubc.ca

The presence of the hydrophilic grafted polymers within the pores creates a "soft" stationary phase that further modulates this entropic partitioning. The flexible, solvated polymer chains occupy a significant volume within the pores, and their constant thermal motion creates a dynamic environment. When a solute molecule enters a pore, it restricts the conformational freedom of the grafted polymer chains, leading to an entropic penalty. ubc.ca The magnitude of this entropic penalty is dependent on the size of the solute molecule; larger molecules cause a greater reduction in the conformational entropy of the polymer chains and are therefore more effectively excluded from the pores. This "entropic exclusion" effect enhances the size-based separation, leading to improved resolution.

Dynamic Pore Structure and its Contribution to Size-Dependent Migration

The term "dynamic pore structure" in the context of Fractogel® EMD BioSEC (S) refers to the flexible and mobile nature of the grafted polymer tentacles within the pores. merckmillipore.com Unlike a rigid porous structure, the solvated polymer chains are in constant motion, which creates a more nuanced and selective environment for separating macromolecules. This dynamic nature allows the pore environment to adapt to the size and shape of the eluting molecules, contributing to a more efficient separation. The movement of the tentacles can also help to prevent fouling of the pores by minimizing strong, irreversible binding of sample components. While direct visualization of this dynamic behavior at the molecular level is challenging, its effects are observed in the high resolution and recovery achieved with this medium. merckmillipore.com

Pore Size Distribution and its Influence on Fractionation Range for Macromolecules

The pore size distribution of the base methacrylate matrix, in conjunction with the grafted tentacle polymers, dictates the effective fractionation range of Fractogel® EMD BioSEC (S). This medium is designed for the separation of proteins and other macromolecules with molecular weights ranging from approximately 5 kDa to 1,000 kDa. merckmillipore.com The selectivity of the resin is a function of how the accessible pore volume varies with the molecular size of the solute. This relationship is typically represented by a selectivity curve, which plots the distribution coefficient (Kd) versus the logarithm of the molecular weight.

The distribution coefficient (Kd) is calculated using the following formula:

Kd = (Ve - V0) / (Vt - V0)

Where:

Ve = Elution volume of the molecule

V0 = Void volume of the column (elution volume of a very large, totally excluded molecule)

Vt = Total volume of the column

A typical selectivity curve for Fractogel® EMD BioSEC (S) demonstrates a linear relationship between Kd and log(MW) over a significant portion of its fractionation range, which is indicative of a true size-exclusion mechanism. merckmillipore.com

Below is a table of typical performance data for the separation of standard proteins on a Fractogel® EMD BioSEC (S) column:

ProteinMolecular Weight (kDa)
Thyroglobulin669
Ferritin440
Aldolase158
Conalbumin75
Ovalbumin44
Carbonic Anhydrase29
Ribonuclease A13.7
Aprotinin6.5

This data is representative and may vary depending on the specific experimental conditions.

Mechanical Stability and Pressure Tolerance: Enabling High-Performance Chromatographic Regimes

The cross-linked polymethacrylate backbone of Fractogel® EMD BioSEC (S) provides exceptional mechanical stability, allowing it to withstand high pressures and flow rates. merckmillipore.com This is a significant advantage over traditional soft-gel SEC media, which can collapse at high pressures, leading to column failure and loss of resolution. The pressure stability of Fractogel® EMD BioSEC (S) facilitates rapid column packing, equilibration, and regeneration, thereby increasing throughput and improving process economics. merckmillipore.com

The pressure drop across a packed bed is dependent on the flow rate, particle size, and bed height. A typical pressure-flow curve for a column packed with Fractogel® EMD BioSEC (S) will show a linear increase in pressure with increasing flow rate up to the recommended maximum operating pressure. This predictable behavior allows for robust and scalable chromatographic processes. The recommended linear flow rates for analytical separations are typically in the range of 10-80 cm/hr, while for preparative and industrial-scale applications, higher flow rates can be employed to maximize productivity. merckmillipore.com A pressure drop of up to 5.0 bar has been noted for a 1.6 cm ID x 10 cm L column at a flow rate of 5 ml/min. sigmaaldrich.com

Chemical Stability Considerations for Regeneration and Method Development

The chemical stability of the chromatography medium is critical for its longevity and the reproducibility of the separation. The polymethacrylate matrix of Fractogel® EMD BioSEC (S) is resistant to a wide range of chemical conditions, which allows for flexible method development and robust regeneration procedures. sigmaaldrich.com

Regeneration is the process of removing any residual sample components that may have adsorbed to the column, ensuring that the column performance remains consistent over multiple cycles. For Fractogel® EMD BioSEC (S), regeneration can typically be achieved by washing the column with solutions of sodium hydroxide (B78521) (NaOH), often in the range of 0.1 to 0.5 M. merckmillipore.com The use of chaotropic agents or detergents may also be employed for more rigorous cleaning.

The chemical compatibility of the resin is a key consideration during method development, as the mobile phase composition can be varied to optimize the separation. The polymethacrylate matrix is generally compatible with a wide range of aqueous buffers, salts, and organic solvents commonly used in biopharmaceutical chromatography. However, it is always recommended to consult the manufacturer's guidelines for specific chemical compatibility information.

Below is a general chemical compatibility table for polymethacrylate-based chromatography resins:

Chemical ClassExamplesGeneral Compatibility
Aqueous BuffersPhosphate (B84403), Acetate, TrisExcellent
SaltsNaCl, KCl, (NH4)2SO4Excellent
Organic SolventsEthanol, Methanol, AcetonitrileGood (with caution for swelling/shrinking)
Chaotropic AgentsUrea, Guanidine HClGood (may require re-equilibration)
DetergentsSDS, Triton X-100Good (for cleaning)
Strong AcidsLimited
Strong BasesNaOHGood (for regeneration)
Oxidizing AgentsLimited

This table provides general guidance. It is essential to verify compatibility with specific concentrations and exposure times.

Advanced Methodological Development and Optimization Using Fractogel® Emd Biosec, S

Strategies for High-Resolution Fractionation of Complex Biomolecular Mixtures

High-resolution fractionation is critical for separating closely related biomolecules, such as monomers from aggregates or specific protein isoforms. sigmaaldrich.comresearchgate.net The rigid bead structure of Fractogel® EMD BioSEC (S) allows for higher flow rates compared to traditional soft gels, contributing to its efficiency in both analytical and preparative scale separations. merckmillipore.com

The optimization of flow rate and sample load is a critical balance between resolution and throughput. For size-exclusion chromatography, lower flow rates generally yield higher resolution, as this allows more time for molecules to diffuse into and out of the stationary phase pores. However, if the flow rate is excessively low, diffusion effects can lead to peak broadening. merckmillipore.com

For Fractogel® EMD BioSEC (S), linear flow rates between 10 and 80 cm/hr are recommended for achieving high resolution. merckmillipore.com In applications where speed is more critical, flow rates up to 150 cm/hr can be utilized, although this may result in a slight compromise in resolution. merckmillipore.com The mechanical stability of the resin supports these higher flow rates, which is particularly beneficial for rapid column equilibration and regeneration. merckmillipore.com

Sample loading volume is another key parameter. For high-resolution analytical applications, the sample volume should not exceed 1% of the total column volume. In preparative runs, a larger sample volume of up to 5% of the column volume can be applied. merckmillipore.com It is also noted that the best separation outcomes are achieved with more concentrated protein samples, as resolution is not directly correlated to the total protein mass loaded onto the column. merckmillipore.com

Table 1: Recommended Operational Parameters for Fractogel® EMD BioSEC (S)
ParameterAnalytical SeparationsPreparative Separations
Recommended Linear Flow Rate10 - 80 cm/hr10 - 80 cm/hr (up to 150 cm/hr for high throughput)
Maximum Sample Volume (% of Column Volume)≤ 1%≤ 5%
Sample ConcentrationHighHigh

While SEC is primarily based on the hydrodynamic radius of molecules, undesirable interactions between the analyte and the stationary phase can occur, affecting separation. cytivalifesciences.com.cn These secondary interactions, which can be ionic or hydrophobic, can be mitigated by careful selection of the mobile phase composition. cytivalifesciences.com.cn

For Fractogel® EMD BioSEC (S), it is recommended that the chromatography buffer contains sodium chloride (NaCl) at a concentration of 0.1 to 0.3 M to minimize non-specific ionic interactions. huji.ac.ilmerckmillipore.com The choice of buffer system and pH is generally flexible in SEC. huji.ac.il However, the pH can significantly influence the conformation and oligomeric state of proteins, thereby affecting their elution profile. For instance, the enzyme pyruvate (B1213749) decarboxylase exists as an active tetramer at pH 6.0, but as a dimer at the higher pH of 9.0, a change that can be observed using Fractogel® EMD BioSEC (S). merckmillipore.com This highlights the importance of buffer pH in controlling the state of the biomolecule of interest to achieve the desired separation.

The interplay between pH and ionic strength is complex; adjusting these parameters can modulate both ionic and hydrophobic interactions between proteins and the chromatography resin. cytivalifesciences.com.cn For example, at low ionic strengths, proteins with a charge opposite to that of the resin may bind, while those with the same charge may be repelled and elute earlier than expected. cytivalifesciences.com.cn Conversely, high ionic strengths can promote hydrophobic interactions. cytivalifesciences.com.cn Therefore, the recommended range of 0.1-0.3 M NaCl provides a good starting point to suppress most unwanted ionic effects without inducing significant hydrophobic interactions. huji.ac.ilmerckmillipore.com

Table 2: Effect of Buffer Composition on Separation
Buffer ComponentRecommended Range/ValuePurpose
Ionic Strength (e.g., NaCl)0.1 - 0.3 MMinimize non-specific ionic interactions. huji.ac.ilmerckmillipore.com
pHApplication-dependent (typically pH 1-12 stability range) huji.ac.ilMaintain protein stability, solubility, and desired oligomeric state. merckmillipore.com

Coupling of Fractogel® EMD BioSEC, S with Complementary Analytical Techniques

The utility of Fractogel® EMD BioSEC (S) is significantly enhanced when coupled with other powerful analytical methods, enabling more comprehensive characterization of complex biological samples.

The analysis of metalloproteins in complex mixtures like blood plasma presents a significant challenge. nih.gov Coupling size-exclusion chromatography with an element-specific detector such as an inductively coupled plasma atomic emission spectrometer (ICP-AES) provides a powerful method for metalloprotein speciation. nih.govnih.gov This hyphenated technique, SEC-ICP-AES, allows for the separation of proteins based on size, followed by the specific detection and quantification of the metals associated with them. nih.gov

Fractogel® EMD BioSEC (S) is well-suited for this application due to its robust separation characteristics and compatibility with various buffer systems. In a typical SEC-ICP-AES setup, the eluent from the Fractogel® column is directed online to the ICP-AES, which can simultaneously detect multiple elements like copper, iron, and zinc. nih.gov The choice of mobile phase is critical, as some buffer components can interfere with metal detection or even strip metals from the proteins. nih.gov Phosphate-buffered saline (PBS) has been shown to be an effective mobile phase for such studies, preserving the native metal-protein complexes. nih.gov This integrated approach simplifies the complex proteome by focusing on the sub-proteome of metalloproteins, which is valuable for diagnosing diseases and in toxicological research. nih.gov

In downstream processing of biopharmaceuticals, multiple chromatography steps are often required to achieve the necessary purity. Fractogel® EMD BioSEC (S) serves as an effective polishing step in multi-step purification workflows. sigmaaldrich.commerckmillipore.com A common application is in the purification of monoclonal antibodies (mAbs), where it is used to remove aggregates that may form during production and initial purification steps. researchgate.net

A highly effective purification scheme involves using Protein A affinity chromatography as the initial capture step, followed by SEC with Fractogel® EMD BioSEC (S) for aggregate removal. researchgate.net In one study, this two-step process yielded mAb monomer with a purity of 99.5%. researchgate.net The pressure stability of Fractogel® EMD BioSEC (S) allows it to be used efficiently at a preparative scale for such polishing steps. merckmillipore.comresearchgate.net Furthermore, the SEC step can also serve as a buffer exchange, conditioning the protein sample for a subsequent chromatography step, such as ion exchange, by placing it in the appropriate buffer. merckmillipore.com

Methodological Approaches for Accurate Molecular Weight Determination of Biopolymers

One of the primary applications of Fractogel® EMD BioSEC (S) is the determination of the apparent molecular weights of proteins and other biopolymers. sigmaaldrich.comsigmaaldrich.com The method relies on the principle that molecules elute from the column in order of decreasing size.

To determine the molecular weight of an unknown protein, a calibration curve is first constructed. This is achieved by running a series of standard proteins with known molecular weights on a calibrated column and plotting their elution volumes (or more commonly, the distribution coefficient, KD) against the logarithm of their molecular weight. merckmillipore.com The elution volume of the unknown protein is then measured under the same conditions, and its molecular weight is interpolated from the calibration curve. merckmillipore.com The fractionation range of Fractogel® EMD BioSEC (S) (5-1,000 kDa) makes it suitable for a wide variety of proteins. merckmillipore.com It is important to note that this method determines the apparent molecular weight based on hydrodynamic radius, which can be influenced by the molecule's shape and conformation. sciepub.com Therefore, results for molecules with non-globular shapes may differ from the molecular weight determined by other methods. For glycoproteins, SEC may yield apparent molecular weights that suggest an associated state, which might be incorrect due to the influence of the glycan moieties on the hydrodynamic size. iaea.org

Table 3: Example Protein Standards for Molecular Weight Calibration on Fractogel® EMD BioSEC (S)
ProteinMolecular Weight (kDa)
Thyroglobulin670
γ-globulin158
Bovine Serum Albumin (BSA)67
Ovalbumin44
Myoglobin (B1173299)17
Cytochrome C12.4

Note: This table is illustrative; the specific standards used may vary based on the target molecular weight range of the analysis.

Investigating Macromolecular Conformation and Aggregation States via SEC with Fractogel® EMD BioSEC (S)

Fractogel® EMD BioSEC (S) is a size-exclusion chromatography (SEC) resin that serves as a critical tool for the analysis of macromolecular conformation and aggregation, particularly within the biopharmaceutical industry. merckmillipore.com This synthetic methacrylate-based resin is engineered with a unique "tentacle" structure, where linear polymer chains are grafted onto the inner surfaces of the pores. huji.ac.ilmerckmillipore.com This design creates dynamic pores that enhance selectivity for the size- and shape-dependent migration of molecules, making it highly effective for separating proteins and other biomolecules based on their hydrodynamic volume. huji.ac.ilmerckmillipore.com The method operates on the principle that larger molecules pass through the column more quickly, while smaller molecules penetrate deeper into the pores of the beads and are thus retarded. huji.ac.il

The rigid, cross-linked polymethacrylate (B1205211) matrix of Fractogel® EMD BioSEC (S) provides significant mechanical stability, allowing for higher flow rates and greater pressure stability compared to traditional soft gels. merckmillipore.comsigmaaldrich.com This characteristic is advantageous for both analytical-scale analysis and preparative purification, improving process economics and enabling a straightforward transfer from laboratory to production scale. merckmillipore.com The resin is designed for separating proteins within a wide molecular weight range, typically from 5 kDa to 1,000 kDa. merckmillipore.com To minimize non-specific interactions between analyte molecules and the stationary phase, it is recommended to use a chromatography buffer containing 0.1 to 0.3 M Sodium Chloride (NaCl). huji.ac.il

Detailed Research Findings in Aggregation Analysis

A primary application of Fractogel® EMD BioSEC (S) is the detection, quantification, and removal of protein aggregates, which are a major concern in the manufacturing of biotherapeutics due to their potential to impact product efficacy and immunogenicity. chromatographyonline.comnih.gov The high-resolution capacity of this resin allows for the efficient separation of monomers from dimers and other high molecular weight (HMW) species. researchgate.net

Research has demonstrated the resin's effectiveness in the polishing of monoclonal antibodies (mAbs). In one application, Fractogel® EMD BioSEC (S) was used as a second chromatography step following Protein A affinity capture. researchgate.net This process successfully removed aggregates, yielding a monomer with a purity of 99.5%. researchgate.net The ability to resolve closely related species is critical for ensuring the quality and safety of therapeutic protein preparations. nih.gov

The performance of Fractogel® EMD BioSEC (S) in separating a standard mixture of proteins highlights its resolving power. In a typical functional test, the resin is used to separate a sample containing Bovine Serum Albumin (BSA) monomer and dimer, Ovalbumin, and Cytochrome C. merckmillipore.comsigmaaldrich.com The distinct elution of each peak demonstrates the resin's capability to differentiate between the monomeric and dimeric forms of BSA, as well as other proteins of varying sizes. merckmillipore.comsigmaaldrich.com

Table 1: Separation Parameters for Standard Protein Mixture

This interactive table outlines the typical setup for a standard protein separation to test the functionality of a Fractogel® EMD BioSEC (S) column.

ParameterValueReference
Column Dimensions 600 x 16 mm merckmillipore.com
Sample BSA (dimer & monomer), Ovalbumin, Cytochrome C merckmillipore.comsigmaaldrich.com
Sample Volume 500 µl merckmillipore.com
Flow Rate 1.0 ml/min (30 cm/hr) merckmillipore.com
Eluent 20 mM Sodium Phosphate (B84403) buffer, 0.1 M NaCl, pH 7.2 merckmillipore.com

Insights into Macromolecular Conformation

Beyond aggregation analysis, SEC with Fractogel® EMD BioSEC (S) provides valuable insights into the conformational states of macromolecules. The retention time of a molecule in an SEC column is directly related to its hydrodynamic radius, which is influenced by its size, shape, and conformation. merckmillipore.com This principle allows the resin to be used for determining the apparent molecular weight of proteins and observing conformational changes. merckmillipore.com

For instance, the resin can be used to study proteins that exist in different oligomeric states depending on environmental conditions. An example is the analysis of pyruvate decarboxylase from yeast, an enzyme that exists as a catalytically active tetramer (approx. 240 kDa) at a lower pH (e.g., pH 6.0) and transitions to a dimeric form at a higher pH (e.g., pH 9.0). merckmillipore.com By running samples under these different pH conditions on a Fractogel® EMD BioSEC (S) column, both the tetrameric and dimeric forms can be distinctly observed and characterized based on their elution volumes. merckmillipore.com

Table 2: Analysis of Pyruvate Decarboxylase Oligomeric States

This table details the experimental conditions used to observe pH-dependent conformational changes of Yeast Pyruvate Decarboxylase using Fractogel® EMD BioSEC (S).

ConditionBuffer SystemObserved Oligomeric StateReference
A 0.02 M Na/Mes, pH 6.0Tetramer merckmillipore.com
B 0.02 M Na/Tricine, pH 9.0Dimer merckmillipore.com

This capability to resolve different conformational and oligomeric states is fundamental for biophysical characterization, stability studies, and formulation development, where maintaining the correct molecular structure is paramount. chromatographyonline.com

Applications of Fractogel® Emd Biosec, S in Fundamental Biomolecular Research

Purification and Characterization of Recombinant Proteins and Their Variants

The production of recombinant proteins often results in a heterogeneous mixture of the target protein, its aggregates, and other cellular components. Fractogel® EMD BioSEC (S) is widely employed as a final polishing step to obtain highly pure and homogenous protein preparations essential for structural and functional studies.

A critical application of Fractogel® EMD BioSEC (S) is the separation of protein monomers from dimers and higher molecular weight aggregates. The presence of aggregates can interfere with downstream applications, including crystallization, biophysical characterization, and therapeutic efficacy. The high-resolution capacity of this resin allows for the efficient removal of these aggregates.

In a notable application, Fractogel® EMD BioSEC (S) was utilized as the second step in a two-step purification process for a monoclonal antibody, following an initial Protein A affinity capture. This SEC step effectively removed aggregates, resulting in a monomeric antibody preparation with a purity of 99.5%. researchgate.net This high level of purity is crucial for ensuring the safety and efficacy of therapeutic antibodies.

Table 1: Monoclonal Antibody Purification

Chromatographic Step Purpose Result
Protein A Affinity Capture of mAb Partially purified mAb

| Fractogel® EMD BioSEC (S) | Aggregate Removal | 99.5% pure monomeric mAb |

The study of enzyme kinetics and mechanisms requires highly purified and active enzymes. Fractogel® EMD BioSEC (S) is instrumental in achieving this by separating the active enzyme from inactive forms, contaminants, and aggregates. Furthermore, it can be used to study the oligomeric state of enzymes, which is often crucial for their function.

A compelling example is the study of pyruvate (B1213749) decarboxylase (PDC), an enzyme that exists in different oligomeric forms depending on the pH. Researchers used Fractogel® EMD BioSEC (S) to determine the molecular mass of PDC under varying pH conditions. At a lower pH, the enzyme was observed as a tetramer, while at a higher pH, it existed as a dimer. merckmillipore.com This demonstrates the utility of the resin in characterizing the quaternary structure of proteins and its influence on their activity.

Table 2: Analysis of Pyruvate Decarboxylase (PDC) Oligomeric State

pH Condition Observed Oligomeric State
Low pH Tetramer

Isolation and Study of Viral Particles and Subunit Components

The purification of viral particles is essential for vaccine development, gene therapy, and fundamental virology research. Fractogel® EMD BioSEC (S) is well-suited for this application due to its ability to separate large viral particles from smaller host cell proteins and other contaminants. sigmaaldrich.com The resin's robust nature and scalability make it suitable for both laboratory-scale research and larger-scale production of viral vectors and vaccines.

Research on Peptide Isolation and Analysis

Studies on Protein-Metal Interactions and Metalloprotein Purification

Currently, there is a lack of specific published research demonstrating the direct application of Fractogel® EMD BioSEC (S) for the study of protein-metal interactions or the purification of metalloproteins. While SEC can be used as a polishing step for any protein, including metalloproteins, techniques such as Immobilized Metal Affinity Chromatography (IMAC) are more commonly employed for the primary purification of proteins with an affinity for metal ions. huji.ac.il For instance, Fractogel® EMD Chelate is a related product specifically designed for IMAC. huji.ac.il

Investigation of Biopolymer Conjugation and Modification Processes

Biopolymer conjugation, such as the attachment of polyethylene (B3416737) glycol (PEG) to proteins (PEGylation) or the creation of antibody-drug conjugates (ADCs), is a common strategy to improve the therapeutic properties of biomolecules. Size-exclusion chromatography is a key analytical technique to characterize these conjugates. It allows for the separation of the conjugated molecule from the unconjugated protein and free PEG or drug, as well as the detection of any aggregation that may have occurred during the conjugation process. Although specific studies highlighting Fractogel® EMD BioSEC (S) for this purpose are not prevalent in the searched literature, its established performance in protein and antibody purification makes it a suitable candidate for the analysis and purification of such bioconjugates.

Purification of Enzyme-Polymer Conjugates and Assessment of Functional Stability

The covalent attachment of polymers to enzymes is a widely used strategy to enhance their stability, solubility, and biocompatibility. nih.gov A critical step in the development of these conjugates is the purification process, which is necessary to separate the desired enzyme-polymer conjugate from unreacted enzymes, free polymers, and potential aggregates. nih.govchromatographyonline.com Fractogel® EMD BioSEC (S), as a size-exclusion chromatography resin, is designed for such polishing steps, effectively removing dimer and high molecular weight aggregates. sigmaaldrich.com The separation principle relies on the differential elution of molecules based on their hydrodynamic volume; larger conjugate molecules elute earlier than smaller, unconjugated enzymes.

Following purification, a thorough assessment of the conjugate's functional stability is essential to ensure that the modification process has not compromised the enzyme's catalytic activity or structural integrity. Research in this area often involves a multi-faceted approach to characterize the purified conjugates.

Key assessments of functional stability include:

Enzymatic Activity Assays: The catalytic activity of the purified conjugate is compared to that of the native, unmodified enzyme. For instance, in the study of lysozyme-polymer conjugates, activity assays were conducted before and after the removal of the polymer to quantify the impact of conjugation. nih.gov Similarly, the activity of lipase (B570770) B from Candida antarctica (BTL) conjugates was analyzed spectrophotometrically by measuring the hydrolysis of p-nitrophenyl butyrate (B1204436) (pNPB). nih.gov

Thermal Stability: The ability of the conjugate to withstand thermal stress is a key indicator of improved stability. Studies have shown that conjugation can significantly increase the thermal denaturation temperature of proteins. For example, the covalent conjugation of chlorogenic acid to rice protein hydrolysates led to an increase in their thermal denaturation temperature by approximately 5–14 °C. nih.gov

Proteolytic Resistance: An important advantage of polymer conjugation is the potential to protect the enzyme from proteolytic degradation. This is assessed by incubating the conjugate and the native enzyme with a protease, such as Proteinase K, and monitoring the protein's degradation over time. nih.gov Hydrophilic polymers, in particular, have been shown to provide higher protein protection against proteolysis. nih.gov

The findings from functional stability studies are critical for optimizing the design of enzyme-polymer conjugates for various biotechnological applications.

Table 1: Functional Properties of Lipase (BTL) Enzyme-Polymer Conjugates

This table summarizes research findings on the altered catalytic properties of modified lipase biocatalysts tested in the synthesis of pharmaceutical intermediates. researchgate.net

BiocatalystBiotransformationKey Finding
BTL-193-DextCOOHRegioselective deprotection of per-O-acetylated thymidine3-fold increase in activity and improved regioselectivity, achieving a 92% yield of 3'-O-acetyl-thymidine. researchgate.net
BTL-193-DextNH2-6000Asymmetric hydrolysis of dimethyl phenylglutarateOver 5-fold increase in enzyme activity with an enantiomeric excess greater than 99%. researchgate.net

Elucidation of Modification Extent and its Impact on Conjugate Properties

Determining the extent of polymer modification—that is, the number and location of polymer chains attached to the enzyme—is crucial for understanding the structure-function relationship of the conjugate. While traditional SEC can separate conjugates based on size, it is often insufficient on its own for detailed characterization. wyatt.com The combination of SEC with other detection methods, such as multi-angle light scattering (MALS), UV absorption, and differential refractive index (dRI) detection, provides a powerful analytical solution. wyatt.com This combined approach allows for the determination of the absolute molar mass of both the protein and the polymer components of the conjugate at each point in the elution profile, thereby revealing the conjugation ratio. wyatt.com

Impact of Modification on Conjugate Properties:

Structural Changes: Polymer conjugation can alter the secondary and tertiary structure of the enzyme. Circular dichroism analysis of rice protein hydrolysates conjugated with chlorogenic acid revealed an increase in random coil structures. nih.gov The size of the attached polymer also influences the conjugate's structure; studies on maltose-binding protein (MBP) conjugated with polyphosphoester polymers showed that a larger 10 kDa polymer had a greater radius of gyration (Rg) compared to a 5 kDa polymer. nih.gov

Solubility and Aggregation: PEGylation, the process of conjugating with poly(ethylene glycol) (PEG), is a well-known technique to improve the water solubility and reduce the immunogenicity of therapeutic proteins. chromatographyonline.comnih.gov SEC is a critical tool for monitoring the formation of aggregates, which can be a significant issue in protein therapeutics. chromatographyonline.com

Catalytic Performance: The extent of modification can modulate the enzyme's catalytic efficiency and substrate specificity. Densely grafted polymers can create a "sieving effect," preventing the penetration of large molecules, such as protein inhibitors, while still allowing access for small substrates. acs.org This can effectively preserve the enzyme's functionality against specific inhibitors. acs.org Research on lipase conjugates demonstrated that different polymers could either increase or decrease catalytic activity depending on the specific modification, highlighting the importance of a controlled conjugation strategy. nih.govresearchgate.net

The precise characterization of the modification extent and its subsequent effects on protein properties is fundamental to the rational design of enzyme-polymer conjugates with tailored functionalities for biomedical and industrial purposes. nih.govacs.org

Table 2: Characterization of Myoglobin-Polymer Conjugates

This table presents data on the characterization of myoglobin (B1173299) conjugated with different polymers, highlighting the determination of modification extent and its relation to polymer properties. nih.gov

Polymer TypePolymer Molar Mass (Mw/Mn)Degree of Substitution (%)Partition Coefficient
Hydrophilic PPE1.9160.4
Hydrophobic PPE2.1142.7
PEG1.1150.2

Comparative Chromatographic Performance and Future Research Directions

Performance Comparison with Other Size Exclusion Chromatography Resins

FRACTOGEL EMD BioSEC, S is a preparative size exclusion chromatography (SEC) resin designed for the purification of biomolecules at a production scale. biopharminternational.com It is built on a rigid methacrylate-based matrix, which provides significant mechanical stability compared to traditional soft gels. merckmillipore.commerckmillipore.com This core feature allows for higher flow rates and greater pressure stability, which are critical for improving process economics in large-scale biopharmaceutical manufacturing. merckmillipore.comsigmaaldrich.com

Academic and application-focused studies have demonstrated the performance of this compound in various purification scenarios. A key study focused on its operational limits by varying flow rates and sample sizes for the separation of 20 kDa and 40 kDa proteins. biopharminternational.com The findings showed that high purity and yields exceeding 90% were achievable with sample loads of up to 4% of the column volume and linear flow rates as high as 120 cm/h in a laboratory-scale column. biopharminternational.com

Another significant application is in the polishing step of monoclonal antibody (mAb) purification, specifically for the removal of aggregates. researchgate.net When used as the second step after a Protein A affinity capture, this compound successfully yielded mAb monomers with a purity of 99.5%. researchgate.net The pressure-flow characteristics have been characterized at a pilot scale, confirming its suitability for larger operations. biopharminternational.com For instance, at a bed height of 60 cm, flow rates up to 80 cm/h were demonstrated to be feasible. biopharminternational.com

Table 1: Performance Data of this compound in a Case Study
ApplicationParameterValueScaleReference
Protein Separation (20 & 40 kDa)Yield>90%Lab biopharminternational.com
Protein Separation (20 & 40 kDa)Max. Linear Flow Rate120 cm/hLab biopharminternational.com
Protein Separation (20 & 40 kDa)Sample LoadUp to 4% of Column VolumeLab biopharminternational.com
Monoclonal Antibody (mAb) Aggregate RemovalMonomer Purity99.5%Lab researchgate.net
General UseMax. Feasible Flow Rate (60 cm bed height)80 cm/hPilot biopharminternational.com

The unique separation characteristics of this compound stem from its innovative "tentacle" technology. merckmillipore.commerckmillipore.com This design features long, linear polymer chains covalently attached to the methacrylate (B99206) matrix. merckmillipore.comsigmaaldrich.com This structure provides a high surface area for biomolecules to interact with accessible ligands without the steric hindrance often observed in conventional resins. merckmillipore.com

This tentacle structure contributes to a distinct size-dependent separation effect. biopharminternational.com An entropic interaction related to the brush-like hydrophilic graft polymer enhances the broad fractionation range and high resolution achieved with the resin. biopharminternational.com The synthetic methacrylate base provides excellent pressure stability, allowing for high throughput and efficient cleaning-in-place (CIP) with sodium hydroxide (B78521), which extends the operational lifetime of the resin over hundreds of cycles. merckmillipore.commerckmillipore.com In contrast to soft agarose (B213101) or dextran-based gels, which have limitations in tolerating high pressures and flow rates, the rigid structure of this compound maintains its performance under demanding process conditions. merckmillipore.comresearchgate.net

Theoretical Modeling and Simulation of Separation Phenomena on Fractogel® EMD BioSEC, S

Theoretical modeling is a crucial tool for optimizing chromatography processes, reducing the need for extensive and costly experimentation. nih.gov Models such as the plate model, first proposed by Martin and Synge, describe the separation process by dividing the column into theoretical plates where equilibrium between the mobile and stationary phases is reached. These models can predict the effects of changing process parameters like loading density, bed height, or mobile phase properties on purification outcomes. nih.gov

While general theoretical models for size-exclusion chromatography are well-established, specific, publicly available theoretical models and detailed simulations exclusively focused on the separation phenomena occurring on the unique tentacle structure of Fractogel® EMD BioSEC, S are not extensively documented in the reviewed literature. The development of such a model would need to account for the entropic interactions of the brush-like polymer grafts, which contribute to the resin's high resolution. biopharminternational.com Such a specialized model could provide deeper insights into the separation mechanism and further optimize its application in complex purification challenges.

Exploration of Novel Applications for Fractogel® EMD BioSEC, S in Emerging Biotechnological Fields

The robust nature and high-resolution capabilities of this compound make it suitable for various applications in modern biotechnology, particularly in the purification of complex biologics where purity is paramount. sigmaaldrich.com

Emerging applications include:

Viral Vector Purification : In the field of gene therapy and vaccine development, the resin is used for the purification of viral particles such as adenovirus and lentivirus. biopharminternational.comsigmaaldrich.com Its ability to separate large biomolecules makes it effective for removing impurities and host cell proteins from viral preparations.

Vaccine Manufacturing : The resin is applied in the polishing of vaccines, including influenza virus and antibody fragment-based vaccines. biopharminternational.comsigmaaldrich.com

Plasmid DNA Purification : For gene therapy and DNA vaccine applications, this compound can be used in the downstream process to purify plasmid DNA. biopharminternational.com

Plasma-Derived Biotherapeutics : The resin is effective for the final polishing steps in the manufacturing of blood plasma factors and other therapeutics derived from plasma. sigmaaldrich.com

Table 2: Emerging Biotechnological Applications of this compound
FieldSpecific ApplicationReference
Gene Therapy / Viral VectorsAdenovirus Purification biopharminternational.com
Gene Therapy / Viral VectorsLentivirus Purification biopharminternational.com
Vaccine ManufacturingInfluenza Virus Purification biopharminternational.com
Vaccine ManufacturingAntibody Fragment Vaccine Polishing biopharminternational.com
Gene Therapy / DNA VaccinesPlasmid DNA Purification biopharminternational.com
BiotherapeuticsPurification of Plasma-Derived Factors sigmaaldrich.com

Innovations in Resin Design and Surface Chemistry for Enhanced Chromatographic Capabilities

The design of this compound represents a significant innovation over traditional SEC media. The core innovations lie in its matrix composition and surface chemistry.

Synthetic Methacrylate Matrix : The foundation of the resin is a synthetic polymer of cross-linked methacrylate beads. merckmillipore.com This material provides superior mechanical and pressure stability compared to polysaccharide-based matrices like agarose or dextran. merckmillipore.commerckmillipore.com This rigidity allows for higher operational flow rates, which increases throughput and improves process economics. merckmillipore.commerckmillipore.com The synthetic nature also confers resistance to microbial degradation. sigmaaldrich.com

Tentacle Technology : The surface chemistry is defined by the proprietary "tentacle" structure. sigmaaldrich.com These are long, linear polymer chains grafted onto the bead surface. merckmillipore.com This configuration makes the functional groups highly accessible to target biomolecules, minimizing steric hindrance and leading to efficient separation. merckmillipore.comsigmaaldrich.com For this compound, this surface modification creates dynamic pores and a brush-like surface that enhances separation selectivity through a unique entropic interaction mechanism, contributing to its high resolution across a broad molecular weight range (5 kDa to 1,000 kDa). biopharminternational.commerckmillipore.com This advanced design facilitates a predictable and straightforward transfer from laboratory-scale experiments to large-scale manufacturing processes. merckmillipore.comsigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the established protocols for using FRACTOGEL EMD BIOSEC, S in protein purification, and how can reproducibility be ensured?

  • Methodological Answer: Begin with standard protocols involving column preparation (e.g., equilibration with low-ionic-strength buffers) and sample loading. Use SDS-PAGE for purity assessment and the Bradford assay for protein quantification . To ensure reproducibility, document buffer pH, ionic strength, and flow rates meticulously. Replicate experiments under identical conditions and cross-validate results with orthogonal methods like size-exclusion chromatography.

Q. How can buffer conditions be optimized when using this compound for separating biomolecules with similar molecular weights?

  • Methodological Answer: Systematically vary ionic strength and pH during elution phases while monitoring resolution via UV absorbance or fluorescence detection. Use fractional factorial experimental designs to identify critical parameters . Compare elution profiles with reference standards (e.g., cytochrome C for size calibration) and apply statistical measures like coefficient of variation (CV) to assess reproducibility .

Q. What analytical techniques are most suitable for characterizing biomolecules purified using this compound?

  • Methodological Answer: Combine SDS-PAGE for molecular weight determination , dynamic light scattering (DLS) for hydrodynamic radius analysis, and circular dichroism (CD) for secondary structure validation. Cross-reference data with mass spectrometry (MS) to confirm molecular identity . For quantitation, use the Bradford assay but validate against a BSA standard curve to avoid dye-binding variability .

Advanced Research Questions

Q. How can contradictions in elution profiles obtained with this compound under varying ionic strengths be resolved?

  • Methodological Answer: Conduct a systematic analysis of confounding variables (e.g., temperature fluctuations, column aging). Use ANOVA to compare batch-to-batch variability and apply Sandler’s A-test for non-parametric data distributions . If discrepancies persist, perform isothermal titration calorimetry (ITC) to study binding thermodynamics, which may reveal unexpected interactions (e.g., ligand-protein or protein-matrix binding) .

Q. What statistical approaches are recommended for analyzing datasets from this compound-based experiments with non-linear elution behavior?

  • Methodological Answer: Employ non-linear regression models (e.g., Michaelis-Menten kinetics for enzyme interactions) and validate using Akaike’s Information Criterion (AIC) to compare model fits . For multi-variable datasets, apply principal component analysis (PCA) to identify dominant factors influencing elution patterns . Report confidence intervals and effect sizes to enhance interpretability .

Q. How can findings from this compound experiments be integrated with existing literature to address gaps in biomolecule separation mechanisms?

  • Methodological Answer: Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure literature reviews . Perform meta-analyses of published elution data to identify trends (e.g., pH-dependent resolution thresholds). For novel findings, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess their contribution to the field . Cross-validate hypotheses using molecular dynamics simulations to predict matrix-biomolecule interactions .

Q. What strategies mitigate matrix fouling or ligand leaching in long-term this compound applications?

  • Methodological Answer: Pre-treat samples with centrifugal filtration to remove aggregates. Monitor column integrity via back-pressure trends and periodic blank runs. Use atomic absorption spectroscopy (AAS) to detect ligand leaching. For fouling, implement cleaning-in-place (CIP) protocols with 0.1–1 M NaOH, followed by re-equilibration . Document maintenance schedules and compare performance metrics (e.g., plate height) over time .

Methodological Considerations

  • Data Interpretation : Align research questions with experimental goals using frameworks like FINER to ensure feasibility and relevance . For complex datasets, use exploratory data analysis (EDA) to identify outliers and trends before formal hypothesis testing .
  • Ethical and Reproducibility Standards : Adhere to transparency guidelines by archiving raw data (e.g., elution chromatograms, SDS-PAGE gels) in repositories like Figshare. Disclose any conflicts of interest and validate results through independent replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.